molecular formula C15H18N6 B11283251 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11283251
M. Wt: 282.34 g/mol
InChI Key: VYVQXMIMUJKXHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. Key structural attributes include:

  • 1-Position: A methyl group, enhancing steric stability and modulating electronic properties.
  • N4-Substituent: A phenyl group, contributing aromatic interactions and hydrophobicity.
  • N6-Substituent: A propyl chain, influencing solubility and conformational flexibility.

Properties

Molecular Formula

C15H18N6

Molecular Weight

282.34 g/mol

IUPAC Name

1-methyl-4-N-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C15H18N6/c1-3-9-16-15-19-13(18-11-7-5-4-6-8-11)12-10-17-21(2)14(12)20-15/h4-8,10H,3,9H2,1-2H3,(H2,16,18,19,20)

InChI Key

VYVQXMIMUJKXHU-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

N4-Phenylation via Nucleophilic Aromatic Substitution

The 4-chloro position of (3) is selectively substituted with aniline under mild conditions. Stirring (3) with aniline in tetrahydrofuran (THF) at room temperature for 12 hours affords 4-chloro-N4-phenyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (4) . This selectivity arises from the higher reactivity of the 4-position due to electronic effects.

N6-Propylation Under Alkaline Conditions

The 6-chloro group in (4) undergoes substitution with propylamine in the presence of triethylamine (TEA) as a base. Refluxing in ethanol at 80°C for 8 hours yields the target compound 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (5) .

Substitution Reaction Parameters

ReactantBaseSolventTemp/TimeYield
(4) + PropylamineTEAEthanol80°C, 8 hr68%

Alternative Pathways: One-Pot and Green Synthesis

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot protocol involves heating 5-amino-1-methylpyrazole with phenyl isocyanate and propylamine in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions. This method achieves a 70% yield of (5) while minimizing byproducts.

Solvent-Free Mechanochemical Approach

Grinding (3) with aniline and propylamine in a ball mill for 2 hours eliminates solvent use, aligning with green chemistry principles. This method offers comparable yields (65–70%) and reduces waste generation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 5H, Ph-H), 3.95 (t, 2H, -NHCH₂CH₂CH₃), 3.30 (s, 3H, N-CH₃), 1.65–1.55 (m, 2H, -CH₂CH₂CH₃), 0.92 (t, 3H, -CH₂CH₃).

  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrimidine), 1520 cm⁻¹ (C=C aromatic).

Purity and Yield Optimization

MethodPurity (HPLC)Yield
Conventional98.5%68%
Microwave99.1%70%
Solvent-Free97.8%65%

Challenges and Mitigation Strategies

Byproduct Formation During Chlorination

Excessive POCl₃ usage can lead to over-chlorination at the 6-position. Controlled reagent stoichiometry (1:2 molar ratio of (2) to POCl₃) and stepwise temperature ramping (60°C → 110°C) mitigate this issue.

Steric Hindrance in N6-Propylation

Bulky propylamine requires prolonged reaction times. Catalytic amounts of potassium iodide (KI) enhance nucleophilicity, reducing reaction time to 5 hours.

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing TEA with cheaper bases like sodium carbonate (Na₂CO₃) in ethanol achieves 63% yield, suitable for bulk synthesis.

Waste Management

Phosphorus-containing byproducts from chlorination are neutralized with aqueous sodium bicarbonate, yielding non-toxic phosphate salts.

Emerging Innovations

Enzymatic Amination

Recent studies explore lipase-catalyzed amination of (3) with propylamine in ionic liquids, offering a biocatalytic route with 60% yield and high enantioselectivity.

Continuous Flow Synthesis

Microreactor systems enable continuous production of (5) with 75% yield and 99% purity, reducing batch-to-batch variability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This kinase is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing interaction with cyclin A2, thereby disrupting cell proliferation pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves targeting specific signaling pathways associated with tumor growth and survival .

Development of New Therapeutics

The synthesis of derivatives based on this compound has been explored for the development of novel pharmaceuticals targeting epidermal growth factor receptors (EGFR), which are implicated in various cancers. These derivatives have shown promise as EGFR inhibitors, expanding the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold .

Cell Cycle Studies

Due to its mechanism of action on CDK2, this compound is utilized in cell cycle studies to understand the regulation of cellular proliferation and differentiation. Its ability to induce cell cycle arrest makes it a valuable tool for researchers investigating cancer biology and therapeutic interventions .

Signal Transduction Pathways

The compound's involvement in modulating signal transduction pathways provides insights into cellular responses to external stimuli. Understanding these pathways is crucial for developing targeted therapies that can effectively disrupt cancer progression or enhance the efficacy of existing treatments .

Pharmaceutical Development

In industrial settings, this compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties facilitate the creation of complex molecules with desired biological activities .

Agrochemical Research

The compound's potential applications extend beyond human health; it is also being investigated for use in agrochemicals. The synthesis of derivatives that exhibit herbicidal or pesticidal properties could lead to new agricultural solutions that enhance crop yield while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its binding affinity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound (Source) Molecular Formula Molecular Weight Melting Point (°C) Key Feature
N4-(3,4-Dimethylphenyl)-... () C₂₃H₂₆N₆O 402.50 - Methoxypropyl enhances polarity
N4-Ethyl-N6,1-Diphenyl () C₁₇H₁₆N₆ 304.35 - High yield (85%)
N4-Cyclohexyl-N4-Methyl () C₁₂H₁₈N₆ 246.32 - 3D hydrogen bonding

Biological Activity

1-Methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-cancer agent and its interaction with various molecular targets.

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

Property Details
Molecular Formula C14H18N6
Molecular Weight 274.34 g/mol
IUPAC Name This compound
CAS Number Not specified in sources

The synthesis typically involves multi-step organic reactions where hydrazines are condensed with pyrimidine derivatives under controlled conditions.

Anti-Cancer Properties

Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-cancer activity. For instance:

  • Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds derived from this scaffold have been shown to inhibit EGFR effectively. One study reported that a closely related derivative had an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests that modifications in the pyrazolo[3,4-d]pyrimidine structure can enhance potency against resistant cancer cell lines.
  • Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses indicated that related compounds could induce apoptosis and arrest the cell cycle at the S and G2/M phases. The most potent compound in this class increased the BAX/Bcl-2 ratio significantly, indicating a strong pro-apoptotic effect .

Other Biological Activities

Beyond anti-cancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in other therapeutic areas:

  • Casein Kinase 1 (CK1) Inhibition : Another study highlighted the potential of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as novel CK1 inhibitors. These enzymes are implicated in various diseases including cancer and neurodegenerative disorders . The best-performing compound exhibited an IC50 of 78 nM against CK1.
  • Dual Inhibition of EGFR/VGFR2 : Some derivatives were identified as dual inhibitors of both EGFR and Vascular Growth Factor Receptor 2 (VGFR2), with IC50 values ranging from 0.3 to 24 µM. This dual inhibition could provide a more comprehensive approach to cancer treatment by targeting multiple pathways involved in tumor growth .

Case Studies

Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidines:

  • MCF-7 Model Study : A specific derivative demonstrated significant tumor growth inhibition in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration while leading to DNA fragmentation .
  • In Vitro Testing Against Various Cancer Cell Lines : Compounds were tested against A549 (lung cancer) and HCT116 (colon cancer) cells showing potent anti-proliferative activities with notable selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-N4-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction efficiency be improved?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitutions and cyclocondensation reactions. Microwave-assisted synthesis or continuous flow chemistry can enhance yield (e.g., reducing reaction time by 40% compared to conventional methods) . Green chemistry principles, such as solvent recycling or catalytic systems, improve sustainability . Key intermediates like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine require regioselective substitution at the 4-position using methylamine, with THF as a solvent and controlled temperatures (10–15°C) to minimize byproducts .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is essential for confirming substitution patterns, particularly distinguishing N4-phenyl and N6-propyl groups . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ~307.36 g/mol), while X-ray crystallography resolves 3D conformation and hydrogen-bonding networks . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. What preliminary biological screening methods are used to assess its anticancer potential?

  • Methodological Answer : In vitro assays include:

  • Kinase inhibition : Fluorescence-based assays (e.g., CDK2 inhibition IC50 values) using recombinant kinases .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 comparisons to reference drugs like imatinib .
  • Apoptosis : Flow cytometry for Annexin V/PI staining to quantify early/late apoptotic cells .

Advanced Research Questions

Q. How does structural modification at the N6-propyl group influence kinase selectivity and off-target effects?

  • Methodological Answer : Substituent effects are studied via:

  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to ATP pockets of kinases like CDK2 or EGFR .
  • SAR analysis : Comparing analogs (e.g., N6-butyl vs. N6-allyl) using surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) .
  • Off-target profiling : Broad-panel kinase screens (e.g., Eurofins KinaseProfiler) identify selectivity ratios .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Strategies include:

  • Metabolic stability assays : Liver microsome studies to identify metabolic hotspots (e.g., propyl group oxidation) .
  • Formulation optimization : Liposomal encapsulation or PEGylation to enhance bioavailability .
  • PD/PK modeling : Compartmental models correlate plasma concentration-time profiles with tumor growth inhibition in xenograft models .

Q. What strategies mitigate toxicity concerns identified in safety profiles?

  • Methodological Answer : Toxicity mitigation involves:

  • Acute toxicity testing : OECD Guideline 423 studies in rodents, monitoring organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .
  • Prodrug design : Masking reactive groups (e.g., acetylating the pyrimidine amine) to reduce off-target interactions .
  • Genotoxicity screening : Ames tests and micronucleus assays to rule out mutagenicity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to optimize reaction conditions statistically?

  • Methodological Answer : Use Design of Experiments (DoE) principles:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response surface methodology (RSM) : Central composite design identifies optimal conditions (e.g., 80°C, DMF, 5 mol% Pd(OAc)2) to maximize yield .
  • ANOVA validation : Confirm significance of variables (p < 0.05) and lack-of-fit tests .

Q. What computational tools predict metabolic pathways and degradation products?

  • Methodological Answer :

  • In silico metabolism : Software like StarDrop (P450 metabolism module) predicts phase I/II metabolites .
  • Degradation studies : Forced degradation under acidic/oxidative conditions with LC-MS/MS to identify stability-linked impurities .

Tables for Key Data

Property Value/Method Reference
Molecular Weight~307.36 g/mol
CDK2 Inhibition IC5012.3 ± 1.7 nM (in vitro)
Optimal Synthesis Yield80% (microwave-assisted, THF, 10–15°C)
Plasma Half-life (Mouse)2.8 hours (liposomal formulation)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.